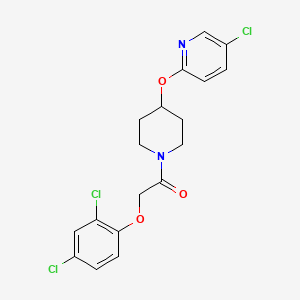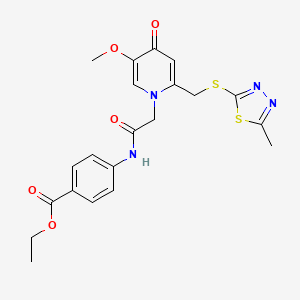
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, also known as JNJ-7925476, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone works by inhibiting the activity of several enzymes and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cell growth and survival. By inhibiting this pathway, 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been shown to have several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has several advantages for lab experiments, including its small size, high potency, and specificity for its target enzymes and signaling pathways. However, its limitations include its potential toxicity and off-target effects, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for scientific research on 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, including its potential use in combination with other drugs for enhanced therapeutic effects. It may also be studied for its potential effects on other diseases, such as cardiovascular disease and metabolic disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone.
Métodos De Síntesis
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves several steps, including the preparation of 5-chloro-2-pyridinecarboxylic acid, which is then converted to 5-chloro-2-pyridinol. The latter compound is then reacted with piperidine and 4-chlorobenzyl chloride to form the intermediate, which is then coupled with 2,4-dichlorophenoxyacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c19-12-1-3-16(15(21)9-12)25-11-18(24)23-7-5-14(6-8-23)26-17-4-2-13(20)10-22-17/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOPVKGPKHVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)


![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)

![1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine](/img/structure/B2794107.png)
![N,N-Dimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2794109.png)
![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)


